molecular formula C8H7IO B1514520 2-Iodo-3-methylbenzaldehyde CAS No. 100130-55-0

2-Iodo-3-methylbenzaldehyde

Cat. No.: B1514520
CAS No.: 100130-55-0
M. Wt: 246.04 g/mol
InChI Key: QPABLNRXTZXEIQ-UHFFFAOYSA-N
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Description

2-Iodo-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H7IO. It has an average mass of 246.045 Da and a monoisotopic mass of 245.954147 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an iodine atom, a methyl group, and an aldehyde group . The exact positions of these substituents on the benzene ring can vary, leading to different isomers.

Scientific Research Applications

Synthesis of Benzaldehyde Derivatives

  • Acetohydrazone as a Transient Directing Group : Research by Ma, Lei, and Hu (2016) in Organic Letters demonstrates the synthesis of 2-benzylbenzaldehyde derivatives from 2-methylbenzaldehyde and iodobenzene. The process involves a C(sp(3))-H activation where acetohydrazone, formed between 2-benzylbenzaldehyde and acetohydrazine, acts as a transient directing group. This method offers good to excellent yields, showcasing the application of 2-methylbenzaldehyde derivatives in organic synthesis (Ma, Lei, & Hu, 2016).

Catalyzed C-H Biarylation

  • Palladium-Catalyzed Biarylation : Ding et al. (2020) in Organic Letters discuss a highly selective palladium-catalyzed C(sp3)-H biarylation of 2-methylbenzaldehydes. The use of cyclic diaryliodonium salts as arylation reagents and tert-leucine as a transient directing group highlights the efficiency of this method in pharmaceutical chemistry and materials science applications (Ding, Hua, Liu, & Zhang, 2020).

Conversion of Ethanol to Methylbenzaldehydes

  • Ethanol Upgrading Reactions : Moteki, Rowley, and Flaherty (2016) in ACS Catalysis have found that methylbenzaldehydes, useful precursors for phthalic anhydride and terephthalic acid, can be formed from ethanol. The process involves sequential aldol condensations and dehydrocyclization, highlighting a pathway for converting bioethanol to valuable chemicals (Moteki, Rowley, & Flaherty, 2016).

Fluorescent pH Sensor

Properties

IUPAC Name

2-iodo-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPABLNRXTZXEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80760736
Record name 2-Iodo-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80760736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100130-55-0
Record name 2-Iodo-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80760736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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